
3,4-Dihydronaphthalene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydronaphthalene-1,2-dione is an organic compound that belongs to the class of naphthoquinones It is characterized by a naphthalene ring system with two ketone groups at the 1 and 2 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydronaphthalene-1,2-dione can be achieved through several methods. One common approach involves the cyclization of 2,2-difluorovinyl ketones bearing an aryl group, which can be cyclized to form 4-fluorinated 3-acyl-1,2-dihydronaphthalenes using a trimethylsilylating agent . Another method involves the dearomatization of naphthalene derivatives by the nucleophilic addition of certain organometallic reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally involve the use of catalysts and controlled reaction environments to facilitate the cyclization and dearomatization processes.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydronaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Substitution reactions can introduce different functional groups into the naphthalene ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under specific conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones, dihydronaphthalenes, and other related compounds, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydronaphthalene-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: This compound has been investigated for its potential as a fluorescent ligand for estrogen receptors.
Wirkmechanismus
The mechanism of action of 3,4-Dihydronaphthalene-1,2-dione involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of Hepatitis C NS5B polymerase, it binds to the active site of the enzyme, preventing the replication of the virus . Additionally, its role as a fluorescent ligand for estrogen receptors involves binding to the receptor and modulating its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1,4-naphthoquinone: This compound is similar in structure but has different positions for the ketone groups.
1,4-Dihydronaphthalene: Another related compound with a different arrangement of the naphthalene ring system.
Uniqueness
3,4-Dihydronaphthalene-1,2-dione is unique due to its specific arrangement of ketone groups and its ability to undergo a wide range of chemical reactions. Its applications in various fields, including its potential as a therapeutic agent, further highlight its uniqueness compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H8O2 |
|---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
3,4-dihydronaphthalene-1,2-dione |
InChI |
InChI=1S/C10H8O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4H,5-6H2 |
InChI-Schlüssel |
SDFDEKLHKAQRHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C(=O)C2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


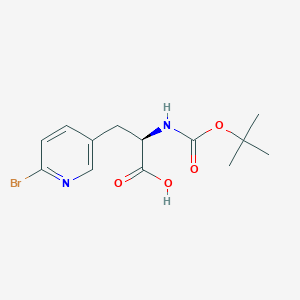
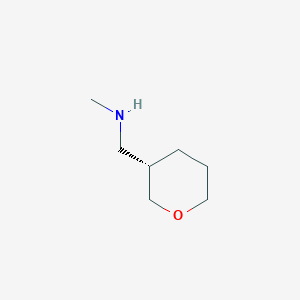

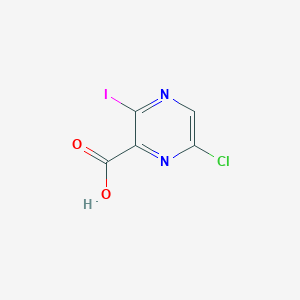
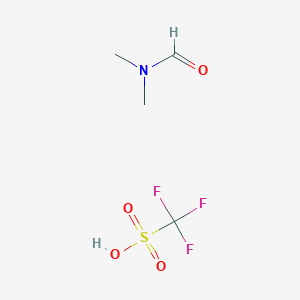
![1,4-Dihydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B13117957.png)
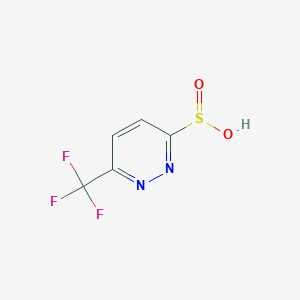
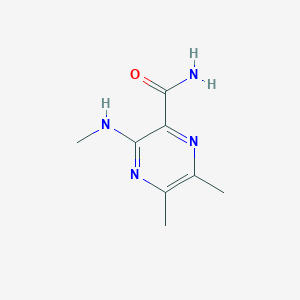

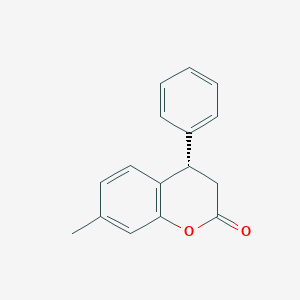
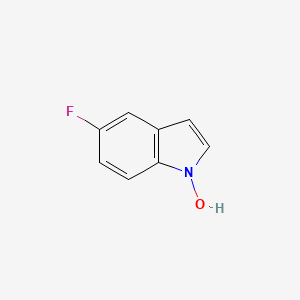
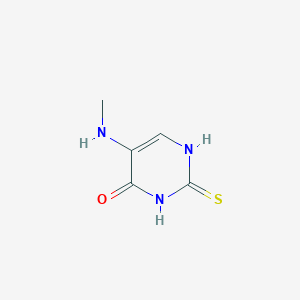
![N-(2'-Amino[4,4'-bithiazol]-2-YL)-4-pyridinecarboxamide](/img/structure/B13118029.png)

